molecular formula C7H6ClNO3 B584827 6-Chloro-4-methoxynicotinic acid CAS No. 716362-10-6

6-Chloro-4-methoxynicotinic acid

Cat. No.: B584827
CAS No.: 716362-10-6
M. Wt: 187.579
InChI Key: DFXUFJAAXAJWSA-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxynicotinic acid is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is a derivative of nicotinic acid, featuring a chlorine atom at the 6-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-4-methoxynicotinic acid can be synthesized through several methods. One common synthetic route involves the chlorination of 4-methoxynicotinic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:

4-Methoxynicotinic acid+SOCl26-Chloro-4-methoxynicotinic acid+SO2+HCl\text{4-Methoxynicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methoxynicotinic acid+SOCl2​→6-Chloro-4-methoxynicotinic acid+SO2​+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, reaction time, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxynicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of 6-substituted-4-methoxynicotinic acid derivatives.

    Oxidation: Formation of 6-chloro-4-methoxy-3-pyridinecarboxylic acid.

    Reduction: Formation of 6-chloro-4-methoxynicotinaldehyde or 6-chloro-4-methoxynicotinol.

Scientific Research Applications

6-Chloro-4-methoxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxynicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit nicotinic acid receptors, affecting lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-methoxypyridine-3-carboxylic acid
  • 2-Chloro-4-methoxynicotinic acid
  • 6-Chloro-4-methoxynicotinaldehyde

Uniqueness

6-Chloro-4-methoxynicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxy group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

6-chloro-4-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXUFJAAXAJWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670357
Record name 6-Chloro-4-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-10-6
Record name 6-Chloro-4-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716362-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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